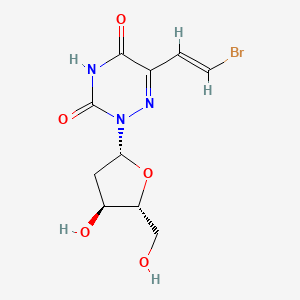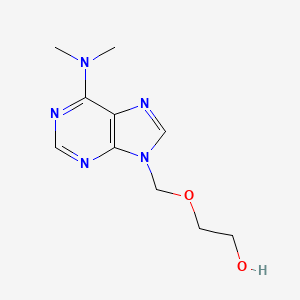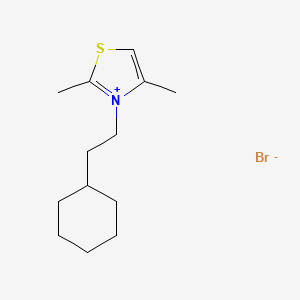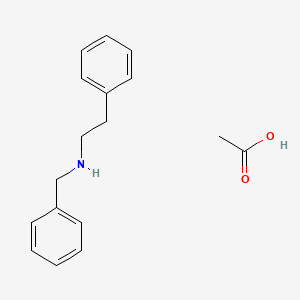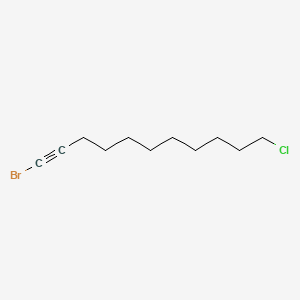
Niobium, isotope of mass 92
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium, isotope of mass 92, is a radioactive isotope of the element niobium. It has a mass number of 92, which means it contains 41 protons and 51 neutrons in its nucleus. This isotope is represented as (^{92}\text{Nb}). Niobium-92 is known for its relatively long half-life of approximately 34.7 million years, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niobium-92 can be synthesized through nuclear reactions involving the bombardment of niobium-93 with neutrons. This process typically occurs in nuclear reactors where niobium-93 captures a neutron and undergoes a nuclear reaction to form niobium-92. The reaction can be represented as: [ ^{93}\text{Nb} + n \rightarrow ^{92}\text{Nb} + 2n ]
Industrial Production Methods
Industrial production of niobium-92 is not common due to its radioactive nature and limited applications. it can be produced in specialized facilities equipped to handle radioactive materials. The production involves the irradiation of niobium-93 targets in nuclear reactors, followed by chemical separation processes to isolate niobium-92 from other isotopes and impurities .
Chemical Reactions Analysis
Types of Reactions
Niobium-92 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical properties of niobium, which is a transition metal.
Oxidation: Niobium-92 can form oxides when exposed to oxygen. The oxidation state of niobium in these compounds is typically +5.
Reduction: Niobium-92 can be reduced to lower oxidation states using reducing agents such as hydrogen or carbon.
Substitution: Niobium-92 can undergo substitution reactions where ligands in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Various ligands in solution under controlled conditions.
Major Products Formed
Oxidation: Niobium pentoxide (( \text{Nb}_2\text{O}_5 )).
Reduction: Lower oxidation state niobium compounds.
Substitution: Niobium complexes with different ligands.
Scientific Research Applications
Niobium-92 has several scientific research applications, particularly in the fields of cosmochemistry and geochronology. Its long half-life makes it useful for dating the formation and evolution of planetary materials in the early Solar System. The niobium-92 to zirconium-92 decay system is employed as a chronometer to study the timing of events in the early Solar System .
In addition, niobium-92 is used in the study of nucleosynthesis processes in stars. Its presence in meteorites provides insights into the contributions of supernovae to the synthesis of heavy elements in the universe .
Mechanism of Action
The primary mechanism of action of niobium-92 is its radioactive decay. Niobium-92 decays via beta-plus decay (( \beta^+ )) to form zirconium-92. The decay process can be represented as: [ ^{92}\text{Nb} \rightarrow ^{92}\text{Zr} + \beta^+ + \nu_e ]
In this process, a proton in the niobium-92 nucleus is converted into a neutron, a positron (( \beta^+ )), and a neutrino (( \nu_e )). The positron is emitted from the nucleus, and the resulting zirconium-92 nucleus is left in an excited state, which may subsequently release gamma radiation to reach a stable state .
Comparison with Similar Compounds
Niobium-92 can be compared with other isotopes of niobium and similar transition metal isotopes. Some similar compounds include:
Niobium-93: The only stable isotope of niobium, with applications in various industrial processes.
Niobium-94: A radioactive isotope with a shorter half-life than niobium-92, used in nuclear research.
Zirconium-92: The decay product of niobium-92, used in geochronology and cosmochemistry.
Niobium-92 is unique due to its long half-life and its role in the niobium-92 to zirconium-92 decay system, which is valuable for dating early Solar System events .
Properties
CAS No. |
13982-37-1 |
|---|---|
Molecular Formula |
Nb |
Molecular Weight |
91.90719 g/mol |
IUPAC Name |
niobium-92 |
InChI |
InChI=1S/Nb/i1-1 |
InChI Key |
GUCVJGMIXFAOAE-BJUDXGSMSA-N |
Isomeric SMILES |
[92Nb] |
Canonical SMILES |
[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


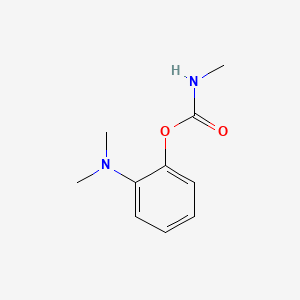
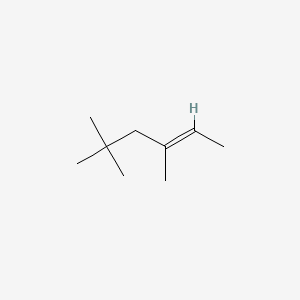

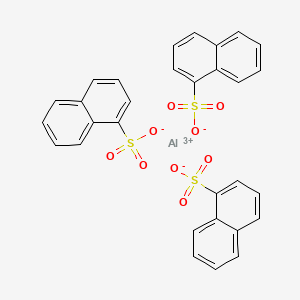
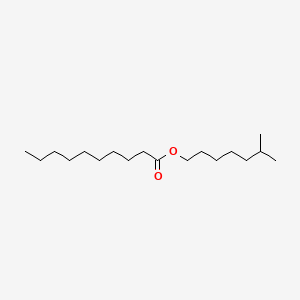
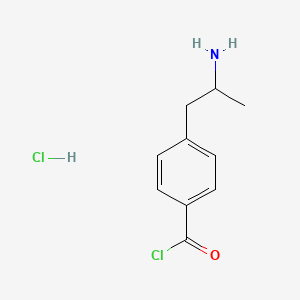
![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
